molecular formula C10H9BrO5 B2728482 5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid CAS No. 2165678-31-7

5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid

Cat. No. B2728482
M. Wt: 289.081
InChI Key: WIBANNSWSCRMBK-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as Bromocarboxyphenylglycine (BCPG), which is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism Of Action

The mechanism of action of 5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid involves the inhibition of mGluR5. This compound binds to the allosteric site of mGluR5, which prevents the activation of the receptor by its endogenous ligand glutamate. This inhibition of mGluR5 results in the regulation of various physiological processes such as synaptic plasticity, learning, and memory.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid are mainly due to its inhibition of mGluR5. This compound has been shown to regulate various physiological processes such as synaptic plasticity, learning, and memory. Moreover, this compound has been used to study the role of mGluR5 in various neurological disorders such as Fragile X syndrome, autism, and addiction.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid in lab experiments are mainly due to its unique properties. This compound is a potent antagonist of mGluR5, which allows researchers to study the role of this receptor in various physiological processes. Moreover, this compound has been used to study the role of mGluR5 in various neurological disorders such as Fragile X syndrome, autism, and addiction.
The limitations of using 5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid in lab experiments are mainly due to its specificity. This compound only inhibits mGluR5, which limits its use in studying other receptors. Moreover, this compound may have off-target effects, which can affect the interpretation of the results.

Future Directions

There are several future directions for the use of 5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid in scientific research. One of the future directions is the development of more specific and potent mGluR5 antagonists. This can help researchers to study the role of mGluR5 in various physiological processes more effectively. Another future direction is the use of 5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid in the development of novel therapies for neurological disorders such as Fragile X syndrome, autism, and addiction.
Conclusion:
In conclusion, 5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a potent antagonist of mGluR5, which allows researchers to study the role of this receptor in various physiological processes. Moreover, this compound has been used to study the role of mGluR5 in various neurological disorders such as Fragile X syndrome, autism, and addiction. The future directions for the use of 5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid in scientific research include the development of more specific and potent mGluR5 antagonists and the use of this compound in the development of novel therapies for neurological disorders.

Synthesis Methods

The synthesis method of 5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid involves the reaction between 5-bromo-2-hydroxybenzoic acid and (S)-2-(bromomethyl)oxirane in the presence of a base. The reaction yields 5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid, which can be purified using various methods.

Scientific Research Applications

5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid has been widely used in scientific research for its unique properties. This compound is a potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes such as learning, memory, and synaptic plasticity. Therefore, this compound has been used to study the role of mGluR5 in various neurological disorders such as Fragile X syndrome, autism, and addiction.

properties

IUPAC Name

5-bromo-2-[(1S)-1-carboxyethoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO5/c1-5(9(12)13)16-8-3-2-6(11)4-7(8)10(14)15/h2-5H,1H3,(H,12,13)(H,14,15)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBANNSWSCRMBK-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)OC1=C(C=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-[(1S)-1-carboxyethoxy]benzoic acid

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